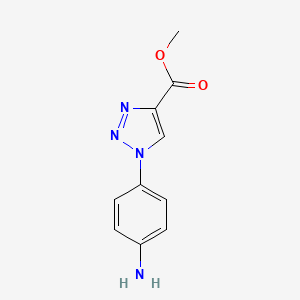

methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1049605-94-8) is a triazole-based compound with a molecular formula of C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol . The molecule features a 1,2,3-triazole core substituted at the 1-position by a 4-aminophenyl group and at the 4-position by a methyl carboxylate. This structure combines the hydrogen-bonding capability of the amino group with the electron-withdrawing properties of the carboxylate, making it valuable in medicinal chemistry and materials science.

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method .

Properties

IUPAC Name |

methyl 1-(4-aminophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYKWWVPCSZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Formation of Azide: The starting material, 4-aminophenyl, is converted to its corresponding azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

- Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential anticancer properties. Research has shown that triazole derivatives can inhibit tumor growth by interfering with various cellular pathways. A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for developing anticancer agents .

2. Antimicrobial Properties

- The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that the triazole moiety enhances the efficacy of the compound against bacterial and fungal infections. For instance, it was effective against strains of Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infectious diseases .

3. Drug Development

- This compound serves as a precursor in the synthesis of more complex pharmaceutical agents. Its ability to modify biological activity through structural variations allows for the creation of targeted therapies in diseases such as cancer and infections .

Agricultural Science Applications

1. Pesticide Development

- The compound's unique structure has led to investigations into its role as a pesticide. Research indicates that triazole derivatives can act as fungicides and herbicides, providing an avenue for developing safer and more effective agricultural chemicals .

Material Science Applications

1. Polymer Chemistry

- This compound is being explored for its utility in polymer chemistry due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Cytotoxic effects on cancer cell lines; effective against pathogens |

| Drug Development | Precursor for synthesizing complex pharmaceuticals | Structural modifications enhance biological activity |

| Agricultural Science | Potential use as fungicides and herbicides | Effective against various agricultural pests |

| Material Science | Incorporation into polymers for enhanced properties | Improved thermal stability and mechanical strength |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its development as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure: The amino group is at the 2-position of the phenyl ring instead of the 4-position.

- Impact : The ortho-substitution sterically hinders hydrogen bonding and reduces planarity compared to the para-substituted analog. This positional isomer showed enhanced antimicrobial activity in studies, attributed to improved interactions with bacterial targets .

Methyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate

- Structure: A benzyl group replaces the 4-aminophenyl substituent.

- Impact: The absence of the amino group reduces polarity and hydrogen-bonding capacity. This derivative exhibited lower solubility in polar solvents but improved stability in hydrophobic environments .

Functional Group Modifications

Methyl 1-(2-Oxo-2-Phenylethyl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure: A ketone-containing side chain replaces the aromatic amino group.

- Impact : The electron-withdrawing ketone increases the electrophilicity of the triazole core, facilitating nucleophilic reactions. This derivative is used in peptide coupling reactions .

Methyl 1-(3,5-Di-tert-Butylphenyl)-1H-1,2,3-Triazole-4-Carboxylate

Crystallographic and Physicochemical Properties

- Methyl 1-(4-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylate: No crystallographic data is available, but analogs like Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate () show that triazole derivatives often adopt non-planar conformations due to steric clashes between substituents. Hydrogen bonding (N–H···O) stabilizes these structures .

- Solubility: The 4-aminophenyl derivative is more soluble in polar solvents (e.g., DMSO, methanol) than its tert-butyl-substituted analogs .

Key Research Findings

Antimicrobial Activity: Triazole derivatives with amino groups (e.g., 2- or 4-aminophenyl) show enhanced activity against Gram-positive bacteria due to improved target binding .

PD-1/PD-L1 Inhibition: Fluorinated analogs (e.g., 2,6-difluorobenzyl) exhibit promising immuno-oncology applications .

Synthetic Flexibility : The triazole core allows modular functionalization, enabling tailored physicochemical properties for specific applications .

Biological Activity

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1049605-94-8) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process known as the Huisgen 1,3-dipolar cycloaddition reaction. The general steps are as follows:

- Formation of Azide : The starting material, 4-aminophenyl, is converted to its azide form using sodium azide in dimethylformamide (DMF).

- Cycloaddition Reaction : The azide reacts with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

- Purification : The product is purified through recrystallization or column chromatography.

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of triazoles possess significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with similar triazole structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL against various pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range (e.g., IC50 = 12.8 µg/mL for MCF-7), indicating potent anticancer activity compared to standard treatments like doxorubicin .

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It can interact with various receptors and proteins through hydrogen bonding and π–π interactions due to the presence of the triazole ring .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl derivative | Similar structure with methoxy group | Moderate antimicrobial activity |

| 2-Methoxyphenyl derivative | Similar structure with phenoxy group | Lower anticancer activity than triazole derivatives |

This table illustrates that while other compounds exhibit biological activity, this compound demonstrates superior potency in both antimicrobial and anticancer assays .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Anticancer Study : A study involving derivatives showed that modifications on the triazole ring could enhance anticancer activity significantly. The most potent derivative exhibited an IC50 value lower than that of doxorubicin against breast cancer cells .

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against drug-resistant bacterial strains and reported significant inhibition rates comparable to conventional antibiotics .

Q & A

Q. What are the established synthetic protocols for methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Preparation of 4-azidoaniline: Derived from 4-nitroaniline through diazotization (NaNO₂/HCl) followed by azide substitution (NaN₃).

- Reaction with methyl propiolate: The azide reacts with the alkyne (methyl propiolate) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (DMF or THF) at 60–80°C.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield the pure product .

Q. What spectroscopic and crystallographic techniques confirm its structural integrity?

- NMR : ¹H and ¹³C NMR verify the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165 ppm).

- IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch of the amino group).

- X-ray crystallography : Resolves bond lengths (e.g., N–N bonds in triazole: ~1.32–1.35 Å) and crystal packing (monoclinic system, P2₁/c space group) .

Q. How does the 4-aminophenyl substituent influence solubility and stability?

The electron-donating amino group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO). However, intermolecular hydrogen bonding (N–H⋯O=C) can reduce aqueous solubility. Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Catalyst screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) and ligands (TBTA) to enhance regioselectivity (>95% 1,4-triazole).

- Solvent effects : High dielectric solvents (DMF) favor faster kinetics, while additives (DIPEA) mitigate side reactions.

- DOE approaches : Use response surface methodology to model temperature, catalyst loading, and stoichiometry .

Q. What computational strategies predict its pharmacological interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using PDB structures (e.g., 3POZ). The 4-aminophenyl group may form π-π stacking or hydrogen bonds with active sites.

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting critical residues (e.g., Asp86 in EGFR).

- QSAR : Hammett constants (σ⁺) correlate substituent effects (e.g., –NH₂ vs. –F) with bioactivity .

Q. How to reconcile discrepancies in reported enzyme inhibition data?

- Assay standardization : Use uniform protocols (e.g., ADP-Glo™ kinase assay) and controls (staurosporine as a reference inhibitor).

- Solubility correction : Pre-dissolve in DMSO (≤1% v/v) and validate via dynamic light scattering (DLS).

- Metabolic stability : LC-MS/MS monitors degradation in microsomal assays (e.g., human liver microsomes) .

Key Recommendations for Researchers

- Synthetic challenges : Prioritize azide purity to avoid explosive hazards; use inert atmospheres (N₂/Ar) for sensitive steps.

- Biological assays : Include negative controls (e.g., unfunctionalized triazoles) to isolate substituent-specific effects.

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (CCDC deposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.